molecular formula C6H5O3S- B1194179 Benzenesulfonate CAS No. 3198-32-1

Benzenesulfonate

Cat. No.: B1194179
CAS No.: 3198-32-1
M. Wt: 157.17 g/mol
InChI Key: SRSXLGNVWSONIS-UHFFFAOYSA-M
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Description

Benzenesulfonate is the simplest of the class of benzenesulfonates, in which the benzene nucleus carries no other substituents. It is a conjugate base of a benzenesulfonic acid.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing benzenesulfonate derivatives?

this compound derivatives are typically synthesized via sulfonation or sulfonylation reactions. For example:

  • Benzenesulfonamides : React benzenesulfonyl chloride with amines (e.g., aniline) in dichloromethane using a base like triethylamine to neutralize HCl byproducts .
  • Sodium this compound : Produced by neutralizing benzenesulfonic acid with sodium hydroxide, often requiring careful pH control to ensure purity .

Key Reaction Parameters :

Reaction TypeSolventBase/CatalystTemperatureYield Range
Sulfonylation of aminesDCM/THFTriethylamine0–25°C60–85%
NeutralizationWater/ethanolNaOHRT>90%

Q. Which analytical techniques are commonly used for characterizing this compound compounds?

  • Chromatography : UPLC/UV-MS with ACQUITY BEH C18 columns (1.7 µm, 2.1 × 50 mm) and mobile phases like acetonitrile/water (45:55) for separating esters (e.g., methyl this compound) .
  • Mass Spectrometry : ESI+ mode with Single Ion Recording (SIR) enhances sensitivity for trace analysis .
  • Structural Confirmation : NMR (¹H/¹³C) and FT-IR validate sulfonate group presence and purity (>97% by GC) .

Q. What safety precautions are essential when handling benzenesulfonyl chloride in laboratory settings?

  • Personal Protective Equipment (PPE) : Chemical-resistant gloves (JIS T 8116), goggles (JIS T 8147), and lab coats .
  • First Aid :
    • Skin contact : Wash immediately with soap/water for 15+ minutes .
    • Eye exposure : Rinse with water for 15 minutes; seek medical attention .
  • Hydrolysis Risk : Avoid aqueous solutions for methyl this compound due to slow hydrolysis; prepare fresh standards .

Advanced Research Questions

Q. How can researchers optimize chromatographic conditions to resolve co-eluting this compound esters in complex mixtures?

  • Method Scouting : Test columns (C18, phenyl, HILIC) and gradient elution (e.g., 5–95% acetonitrile in 5 min) to improve resolution .
  • Internal Standards : Use methyl p-toluenesulfonate (1.2 mg/mL in acetonitrile) to normalize retention time shifts .
  • Detector Optimization : Adjust cone gas flow (50 L/hr) and desolvation temperature (350°C) to enhance MS sensitivity .

Data Contradiction Example :
Discrepancies in retention times may arise from column aging or mobile phase pH variations. System suitability tests (e.g., USP tailing factor <2) are critical .

Q. What strategies are effective in addressing discrepancies in reported reaction yields for benzenesulfonamide derivatives?

  • Parameter Control : Monitor reaction stoichiometry (1:1.2 molar ratio of sulfonyl chloride:amine) and exclude moisture to prevent side reactions .
  • Purity Analysis : Use UPLC-PDA to detect unreacted starting materials; yields <70% may require column chromatography .
  • Literature Comparison : Cross-reference synthetic conditions (solvent, catalyst) from peer-reviewed protocols to identify outliers .

Q. How do structural modifications in this compound derivatives influence their reactivity and analytical detection?

  • Electron-Withdrawing Groups (e.g., -CF₃): Increase sulfonate ester stability but reduce solubility in polar solvents .
  • Alkyl Chain Length : Longer chains (e.g., tetradecyl) enhance surfactant properties but complicate MS detection due to increased hydrophobicity .

Example Structural Effects :

DerivativeReactivity ChangeAnalytical Challenge
Perfluorinated sulfonatesResistance to hydrolysisRequires high-resolution MS
N-Cyclohexyl sulfonamideSteric hindranceProlonged retention in HPLC

Properties

CAS No.

3198-32-1

Molecular Formula

C6H5O3S-

Molecular Weight

157.17 g/mol

IUPAC Name

benzenesulfonate

InChI

InChI=1S/C6H6O3S/c7-10(8,9)6-4-2-1-3-5-6/h1-5H,(H,7,8,9)/p-1

InChI Key

SRSXLGNVWSONIS-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)S(=O)(=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)[O-]

Key on ui other cas no.

3198-32-1

Synonyms

enzenesulfonate
benzenesulfonic acid
benzenesulfonic acid hexahydrate, zinc salt,
benzenesulfonic acid, ammonium salt
benzenesulfonic acid, calcium salt
benzenesulfonic acid, iron (+3) salt
benzenesulfonic acid, magnesium salt
benzenesulfonic acid, potassium salt
benzenesulfonic acid, sodium salt
benzenesulfonic acid, zinc salt
sodium benzenesulfonate
sodium benzenesulphonate

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In the manner given in Example 1, 7-bromo-2-hydrazino-5-phenyl-3H-1,4-benzodiazepine can be reacted with 2-oxopropyl benzenesulfonate to give 7-bromo-2-[(2-hydroxy-1-methylethylidene) hydrazino]-5-phenyl-3H-1,4-benzodiazepine, benzenesulfonate (ester).
Name
7-bromo-2-hydrazino-5-phenyl-3H-1,4-benzodiazepine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-oxopropyl benzenesulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-[(4-Methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-benzamide (4.94 g, 10 mmol) is added to a solution of benzenesulphonic acid (Fluka, Buchs, Switzerland; 1.61 g, 10 mmol) in hot toluene (40 mL). The solution is evaporated to dryness under reduced pressure and the resulting residue is re-crystallized from ethanol-ethylacetate. The product is filtered-off and dried to afford 4-[(4-methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-benzamide, benzenesulphonate as a pale-yellow crystalline solid, having the following analytical properties: Analysis found: C, 64.19; H, 5.68; N, 14.93; S, 4.87%; H2O, 0.34%. Calculated for C35H37N7O4S-0.12 H2O: C, 64.28; H, 5.74; N, 14.99; S, 4.90%; H2O, 0.33%.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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